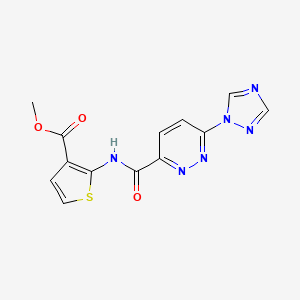

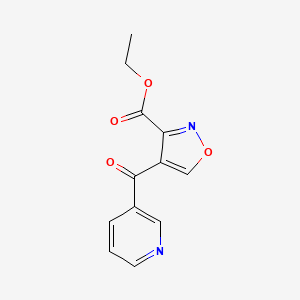

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place due to their aromaticity .Applications De Recherche Scientifique

Synthesis and Reactivity

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is involved in the synthesis and reactivity studies of various organic compounds. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines highlights a process where ring-opening produces a thioketene intermediate, which then reacts with secondary amines forming specific thioamides. These thioamides undergo intramolecular cyclization to afford nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).

Another study elaborates on the synthesis of novel c-hetero-fused thiophene derivatives through the condensation of related chlorothiophene compounds with various reagents, demonstrating the versatility of such compounds in creating heterocyclic structures (Rangnekar & Mavlankar, 1991).

Protective Effects on Astrocytes

Research on the compound T-588, which contains structural similarities to thiophene derivatives, shows protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. This indicates the potential neuroprotective applications of related compounds, including the enhancement of mitochondrial function and prevention of cell injury (Phuagphong et al., 2004).

Orientations Futures

Thiazole derivatives, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

5-chloro-2-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S2/c15-8-3-4-11(18(20)21)9(6-8)13(19)17-14-16-10(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRDBTXKXRQGPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2684461.png)

![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)

![2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2684475.png)

![4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2684476.png)

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)

![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)